molecular formula C14H27ClN2O2 B1375441 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 236406-47-6

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B1375441
CAS No.: 236406-47-6
M. Wt: 290.83 g/mol
InChI Key: SABRTFCGXPHVTA-UHFFFAOYSA-N
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Description

Historical context and development of diazaspiro compounds

The historical development of diazaspiro compounds traces its origins to the fundamental discovery of spirocyclic structures in organic chemistry. According to documented research, the first spiro compound was identified by von Baeyer in 1900, establishing the foundational principles for understanding these unique molecular architectures. This pioneering work laid the groundwork for subsequent investigations into nitrogen-containing spirocyclic systems, which would eventually evolve into the modern diazaspiro compound family.

The evolution of diazaspiro chemistry gained significant momentum during the mid-twentieth century when researchers began exploring the pharmaceutical potential of these rigid molecular frameworks. Early investigations revealed that the three-dimensional structure of spiro compounds could reduce conformational entropy penalties associated with target binding, leading to enhanced selectivity and potency in biological systems. This discovery prompted extensive research into nitrogen-containing variants, recognizing that the incorporation of heteroatoms could further enhance biological activity profiles.

Systematic studies of 1,9-diazaspiro[5.5]undecane derivatives emerged as a significant research focus, with comprehensive investigations documenting their biological activities and synthetic methodologies. Research has shown that bioactive compounds containing the 1,9-diazaspiro[5.5]undecane core consistently feature substituents at position 9 and sometimes at position 1, indicating structure-activity relationship patterns that have guided subsequent drug development efforts. These findings established the foundation for understanding how structural modifications influence biological properties within this compound class.

The development of synthetic methodologies for diazaspiro compounds has progressed substantially over several decades. Patent literature from 2007 describes improved synthetic methods for 3,9-diazaspiro[5.5]undecane template compounds, providing reaction schemes that are both scalable and cost-effective for large-scale production. These advances addressed earlier limitations in synthetic accessibility and enabled broader exploration of this chemical space for pharmaceutical applications.

Position within the heterocyclic chemistry framework

This compound occupies a distinctive position within the broader heterocyclic chemistry framework, representing a convergence of spirocyclic architecture and nitrogen-containing ring systems. Heterocyclic compounds constitute a fundamental class of organic molecules characterized by the presence of at least one heteroatom within their ring structures, with nitrogen-containing heterocycles being particularly prevalent in pharmaceutical applications.

The spirocyclic nature of this compound places it within a specialized subset of heterocyclic chemistry that has gained increasing recognition for its unique structural and pharmacological properties. Spirocyclic compounds are distinguished by their three-dimensional rigidity and the presence of a quaternary spiro atom that connects two or more ring systems. This structural feature creates perpendicular arrangements that suppress molecular interactions of π-systems, enhance solubility characteristics, and prevent excimer formation commonly observed in planar aromatic systems.

Within the heterocyclic framework, diazaspiro compounds represent a sophisticated evolution of traditional nitrogen-containing rings. The 3,9-diazaspiro[5.5]undecane scaffold specifically incorporates two nitrogen atoms strategically positioned within the spirocyclic framework, creating multiple sites for potential biological interactions. This design principle aligns with the concept of privileged structures in medicinal chemistry, where certain molecular frameworks consistently demonstrate favorable biological activity profiles across diverse therapeutic targets.

The positioning of nitrogen atoms at the 3 and 9 positions within the spiroundecane framework creates asymmetric substitution opportunities that distinguish this compound class from symmetrical diazaspiro variants. Historical research has documented that unsymmetrical 3,9-diazaspiro[5.5]undecane compounds exhibit greater versatility in their pharmaceutical applications compared to their symmetrical counterparts, enabling the development of compounds with distinct pharmacological profiles.

Research investigating the use of diazaspiro cores as piperazine bioisosteres has demonstrated the strategic importance of these scaffolds within medicinal chemistry. Studies have shown that piperazine moieties in pharmacologically active compounds can be successfully replaced with diazaspiroalkane fragments while retaining or enhancing affinity for target proteins. This finding positions this compound as a valuable building block for structure-activity relationship investigations and drug optimization programs.

Structural significance of the 3,9-diazaspiro[5.5]undecane scaffold

The 3,9-diazaspiro[5.5]undecane scaffold represents a sophisticated molecular architecture that combines geometric rigidity with strategic heteroatom placement to create a versatile platform for pharmaceutical applications. The structural significance of this framework lies in its ability to present functional groups in defined three-dimensional arrangements while maintaining conformational stability under physiological conditions.

The spirocyclic core structure consists of two six-membered rings connected through a single quaternary carbon atom, creating an undecane backbone with nitrogen atoms positioned at the 3 and 9 positions. This arrangement generates a rigid molecular framework that restricts conformational flexibility while providing multiple sites for substituent attachment and biological interaction. The geometric constraints imposed by the spirocyclic architecture ensure that attached functional groups maintain consistent spatial relationships, enhancing the predictability of structure-activity relationships.

Crystallographic and computational studies have revealed that the 3,9-diazaspiro[5.5]undecane scaffold adopts preferred conformations that position the nitrogen atoms in optimal orientations for hydrogen bonding and electrostatic interactions with biological targets. The chair-like conformations of the individual six-membered rings minimize ring strain while maximizing the accessibility of the nitrogen lone pairs for coordination with receptor sites. This structural feature has proven particularly valuable in the development of compounds targeting G-protein-coupled receptors and enzyme active sites.

Structural Parameter Value Significance
Molecular Formula (HCl salt) C₁₄H₂₇ClN₂O₂ Defines elemental composition and molecular weight
Spiro Carbon Position C-5 Central connection point for both rings
Nitrogen Positions 3, 9 Strategic placement for biological interactions
Ring System 5.5 (six-membered rings) Optimal balance of rigidity and accessibility
Protecting Group tert-Butoxycarbonyl Enables selective functionalization

The presence of the tert-butoxycarbonyl protecting group at the 3-position nitrogen atom serves multiple structural and synthetic purposes. This bulky substituent provides steric protection during synthetic transformations while simultaneously modulating the electronic properties of the adjacent nitrogen atom. The carbamate functionality can be selectively removed under mild acidic conditions, revealing a free secondary amine that can undergo further derivatization reactions. This synthetic versatility has made the compound a valuable intermediate in combinatorial chemistry approaches and structure-activity relationship studies.

Research examining the biological activities of 1,9-diazaspiro[5.5]undecane derivatives has revealed consistent patterns in structure-activity relationships that highlight the importance of the spirocyclic framework. Studies have shown that compounds containing this scaffold exhibit good binding affinities for various receptor targets, with substituents at position 9 being particularly critical for biological activity. The finding that basic nitrogen functionality at position 9 is essential for receptor binding demonstrates the importance of the scaffold's ability to present charged groups in appropriate spatial orientations.

The three-dimensional structure of the 3,9-diazaspiro[5.5]undecane scaffold has been optimized through evolutionary synthetic development to address specific challenges in drug discovery. The rigidity of the framework reduces conformational entropy penalties associated with target binding, potentially leading to enhanced selectivity and reduced off-target interactions. Additionally, the cross-shaped molecular structure and inherent rigidity contribute to favorable pharmacokinetic properties by influencing molecular aggregation behavior and preventing unwanted crystallization patterns in formulated products.

Properties

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABRTFCGXPHVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736715
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-47-6
Record name 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
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Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
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Record name tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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Biological Activity

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS No. 236406-47-6) is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential biological activities, particularly in the treatment of various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H27ClN2O2
  • Molecular Weight: 290.83 g/mol
  • Purity: Typically >97%
  • Storage Conditions: Inert atmosphere at 2-8°C

Inhibition of Geranylgeranyltransferase I (GGTase I)

Research indicates that tert-butyl 3,9-diazaspiro[5.5]undecane compounds inhibit the activity of geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are critical for cell proliferation and survival in cancer cells. By blocking these pathways, the compound shows promise as a therapeutic agent against hyperproliferative disorders such as cancer .

Anticancer Properties

Studies have demonstrated that compounds within the diazaspiro family exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition: In vitro assays revealed that this compound effectively reduces the proliferation of various cancer cell lines by disrupting GGTase I activity .
  • Case Study: A study involving human breast cancer cells showed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects:

  • GABAAR Antagonism: It acts as a competitive antagonist at γ-aminobutyric acid type A receptors (GABAAR), which has implications for modulating immune responses. This antagonism can influence macrophage activity and T-cell proliferation, potentially offering therapeutic benefits in autoimmune conditions and infections .

Research Findings

StudyFindings
Bavo et al., 2021Demonstrated that diazaspiro compounds inhibit GGTase I leading to reduced cancer cell proliferation .
Patent WO2020048829A1Described the use of diazaspiro compounds for treating hyperproliferative disorders through GGTase I inhibition .
Eprints SouthamptonInvestigated the role of GABAAR antagonists in immune modulation, highlighting potential anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related spirocyclic compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Structural Differences Applications Reference
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate 1598381-36-2 C₁₄H₂₆N₂O₂ Positional isomerism: Boc group at position 2 instead of 3 Intermediate in kinase inhibitors
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride 189333-03-7 C₉H₁₅ClN₂O₂ Replacement of one nitrogen with oxygen; ketone group at position 2 Potential solubility modifier in drug formulations
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 236406-55-6 C₁₁H₂₀N₂O₂ Smaller spiro[3.5] core; reduced ring size Fragment-based drug discovery (FBDD)
(9H-Fluoren-9-yl)methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate 1061755-63-2 C₂₄H₂₈N₂O₂ Fmoc protection instead of Boc; larger aromatic group Solid-phase peptide synthesis

Key Observations :

  • Ring Size and Flexibility: Smaller spiro systems (e.g., spiro[3.5]nonane) exhibit reduced conformational flexibility compared to spiro[5.5]undecane, impacting binding affinity in target proteins .
  • Functional Groups : The presence of a ketone (1-Oxa-3,9-diazaspiro) or Fmoc group alters solubility and reactivity. For example, Fmoc-protected derivatives are more lipophilic but light-sensitive .

Key Observations :

  • The hydrochloride salt form enhances stability and shelf life compared to non-salt variants (e.g., CAS 173405-78-2, MW 254.37) .
  • 1-Oxa derivatives show reduced synthetic versatility due to lower compatibility with palladium catalysts .

Commercial Availability and Pricing

Compound Supplier Price (1g) Availability
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Hydrochloride CymitQuimica €40.00 Typically in stock
(9H-Fluoren-9-yl)methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate CymitQuimica Discontinued Limited
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate PharmaBlock Not listed Custom synthesis

Key Observations :

  • The hydrochloride salt is more commercially accessible, reflecting its broader utility in drug discovery .
  • Discontinued analogues (e.g., Fmoc-protected) highlight the superior stability and demand for Boc-protected variants .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride, and how can intermediates be purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves reacting a spirocyclic amine precursor with tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by HCl salt formation. A representative method uses dimethyl sulfoxide (DMSO) as a solvent and N-ethyl-N,N-diisopropylamine (DIPEA) as a base at 130°C for 3 hours under inert atmosphere . Purification often employs flash chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥97% purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic core geometry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 290.82938 for C₁₄H₂₇ClN₂O₂⁺) .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) to assess purity (>98%) and identify by-products like de-Boc derivatives .

Q. What are the optimal storage conditions to prevent degradation?

Store the hydrochloride salt at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the Boc group. For long-term stability, lyophilize the compound and store under nitrogen .

Advanced Research Questions

Q. How does this spirocyclic scaffold influence biological activity in drug discovery, such as PARP inhibitor design?

The 3,9-diazaspiro[5.5]undecane core serves as a conformationally restricted bioisostere for piperazine, enhancing target binding and metabolic stability. For example, analogs of Olaparib (a PARP inhibitor) incorporating this scaffold showed reduced off-target DNA damage compared to linear piperazine derivatives, likely due to restricted rotational freedom . Activity is sensitive to substituents at the 9-position; fluorination or aryl groups (e.g., benzyl) modulate solubility and kinase selectivity .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMSO vs. DMF) affect reaction rates and Boc group stability .
  • Salt Formation : HCl gas vs. aqueous HCl can alter crystallinity and purity. Use Karl Fischer titration to control residual water .
  • By-Product Analysis : LC-MS or ¹H NMR diffusion-ordered spectroscopy (DOSY) identifies dimers or spiro-opening products .

Q. How can researchers modify the spirocyclic structure to study structure-activity relationships (SAR)?

Key modifications include:

  • Ring Substitution : Introduce fluorinated or methyl groups at the 3- or 9-positions to probe steric and electronic effects .
  • Core Expansion : Compare 3,9-diazaspiro[5.5]undecane with 2,7-diazaspiro[3.5]nonane analogs to assess ring size impact on bioavailability .
  • Protecting Group Swaps : Replace Boc with tert-butoxycarbonyl (t-Boc) or Fmoc for orthogonal deprotection in peptide conjugates .

Q. What analytical challenges arise when studying metabolites or degradation products of this compound?

  • Degradation Pathways : Acidic conditions hydrolyze the Boc group to form 3,9-diazaspiro[5.5]undecane, detectable via LC-MS (m/z 185.1652 for C₉H₁₈N₂⁺) .
  • Metabolite Identification : Use H/D exchange experiments or HRMS/MS to distinguish oxidation products (e.g., N-oxide at m/z 306.8243) .
  • Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) ensures no racemization during synthesis or storage .

Methodological Considerations

Q. How can researchers scale up synthesis while maintaining reproducibility?

  • Process Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and reagent stoichiometry effects on yield .
  • In-Line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor Boc group integrity in real time .
  • Crystallization Control : Adjust anti-solvent addition rates (e.g., water into ethanol) to improve crystal morphology and filtration efficiency .

Q. What computational tools predict the physicochemical properties of derivatives?

  • Molecular Dynamics (MD) : Simulate conformational flexibility to guide scaffold rigidification .
  • LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients for solubility optimization .
  • DFT Calculations : Assess protonation states (e.g., pKa of the secondary amine) to predict salt formation stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

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